

comparative toxicity of 6PPD-quinone and its isomers

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A Comparative Guide to the Toxicity of 6PPD-quinone and Its Isomers

The emergence of **6PPD-q**uinone (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone) as a significant environmental contaminant has spurred intensive research into its toxicological effects, particularly in aquatic ecosystems. A transformation product of the widely used tire antioxidant 6PPD, **6PPD-q**uinone has been identified as the primary causative agent for mass mortality events in coho salmon (Oncorhynchus kisutch).[1][2] This guide provides a comparative analysis of the toxicity of **6PPD-q**uinone and its isomers, presenting key experimental data, detailed methodologies, and visual representations of the underlying toxicological pathways for researchers, scientists, and drug development professionals.

Quantitative Toxicity Data

The toxicity of **6PPD-q**uinone and its stereoisomers exhibits significant variability across different species and even between enantiomers of the same compound. The following tables summarize the key quantitative data from various studies.



Compound	Species/Cell Line	Endpoint	Value	Reference
6PPD-quinone	Coho salmon (Oncorhynchus kisutch)	24h LC50	80.4 ng/L	[3]
Coho salmon (Oncorhynchus kisutch)	24h LC50	95 ng/L	[4]	
Chinook salmon (Oncorhynchus tshawytscha)	24h LC50	>25 μg/L	[3]	
Sockeye salmon (Oncorhynchus nerka)	24h LC50	Not vulnerable	[3]	
Rainbow trout (Oncorhynchus mykiss)	96h LC50	0.64 μg/L	[5]	
White-spotted char (Salvelinus leucomaenis pluvius)	-	Lethally toxic	[6]	
Coho salmon embryo cells (CSE-119)	Metabolic EC50	7.9 μg/L	[3]	_
Coho salmon embryo cells (CSE-119)	Cytotoxicity EC50	6.1 μg/L	[3]	
(R)-6PPD- quinone	Coho salmon embryo cells (CSE-119)	EC50	17.7 μg/L	[7]
(S)-6PPD- quinone	Coho salmon embryo cells	EC50	69.7 μg/L (3.94 times less toxic	[7]



(CSE-119)

than (R)-isomer)

Comparative Toxicity of 6PPD and 6PPD-quinone in Zebrafish

While not isomers, comparing the parent compound 6PPD with **6PPD-q**uinone provides valuable context for its toxicological profile.

Compound	Species	Exposure	Key Findings	Reference
6PPD	Adult Zebrafish (Danio rerio)	28 days at 20 μg/L	Caused more severe hepatic vacuolization and lipid accumulation. Induced ferroptotic response.	[8]
6PPD-quinone	Adult Zebrafish (Danio rerio)	28 days at 20 μg/L	Less severe hepatotoxicity compared to 6PPD at the same concentration.	[8]
6PPD	Adult Zebrafish (Danio rerio)	3 months at 2, 4, and 8 μg/L	Preferentially accumulated in the liver.	[9]
6PPD-quinone	Adult Zebrafish (Danio rerio)	3 months at 2, 4, and 8 μg/L	Predominantly targeted the brain. Exhibited greater overall toxicity compared to 6PPD.	[9]

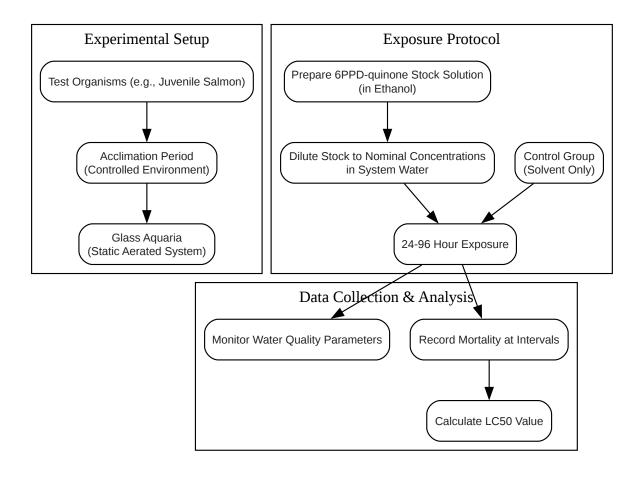


Experimental ProtocolsIn Vivo Toxicity Testing in Salmonids

A representative in vivo experimental design to determine the lethal concentration (LC50) of **6PPD-q**uinone in juvenile salmonids is described below.

- Test Organisms: Juvenile coho salmon (Oncorhynchus kisutch), Chinook salmon (Oncorhynchus tshawytscha), and sockeye salmon (Oncorhynchus nerka).[3]
- Acclimation: Fish are reared in recirculating water systems with controlled temperature, pH, and light cycle (e.g., 12h:12h light:dark).[4]
- Exposure System: Static aerated exposures are conducted in glass aquaria.
- Test Solutions: A stock solution of 6PPD-quinone is prepared in a solvent such as ethanol.
 This stock is then diluted in the system water to achieve the desired nominal concentrations.
 Control groups receive the solvent only.
- Exposure Conditions: Exposures are typically run for 24 to 96 hours.[3][5] Water quality parameters (temperature, dissolved oxygen, pH) are monitored throughout the experiment.
- Data Collection: Mortality is recorded at regular intervals.
- Data Analysis: The LC50 value, the concentration causing 50% mortality, is calculated using appropriate statistical methods.[3]





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Workflow for in vivo toxicity testing of **6PPD-q**uinone in salmonids.

In Vitro Cytotoxicity Assay

In vitro models using fish cell lines provide a high-throughput method to assess the toxicity of **6PPD-q**uinone and its isomers.

- Cell Lines: Coho salmon embryo (CSE-119), Chinook salmon embryo (CHSE-214), and rainbow trout gonad (RTG-2) cells are commonly used.[3][6]
- Cell Culture: Cells are maintained in an appropriate medium (e.g., Leibovitz's L-15 medium) at a controlled temperature (e.g., 20°C).[6]



- Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of the test compounds.
- Toxicity Assessment: Cytotoxicity is often measured using assays that quantify metabolic activity (e.g., resazurin-based assays) or cell membrane integrity (e.g., lactate dehydrogenase (LDH) release).[3]
- Data Analysis: The EC50 value, the concentration causing a 50% effect, is determined from the dose-response curves.[3][7]

Signaling Pathways of Toxicity

The precise molecular mechanisms underlying **6PPD-q**uinone toxicity are an active area of research. Current evidence points towards the disruption of vascular integrity and metabolic pathways.

Disruption of Vascular Permeability

Studies in coho salmon have shown that **6PPD-q**uinone exposure leads to a broad dysregulation of genomic pathways that govern cell-cell contacts and endothelial permeability. [10][11][12] This is consistent with observations of macromolecule accumulation in the brains of exposed fish, suggesting a disruption of the blood-brain barrier.[10][11]



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Proposed pathway for **6PPD-q**uinone-induced vascular disruption.

Glucolipid Metabolism and Ferroptosis

In zebrafish, both 6PPD and **6PPD-q**uinone have been shown to disrupt glucolipid metabolism, although through different mechanisms involving peroxisome proliferator-activated receptors (PPARs).[8] 6PPD was found to inhibit gene expression related to glucolipid metabolism,



potentially via PPARα, PPARβ, and RXR, while **6PPD-q**uinone appeared to act through PPARγ.[8] Furthermore, 6PPD, but not **6PPD-q**uinone, was shown to induce a ferroptotic response, characterized by increased iron levels and lipid peroxidation.[8] A separate study in zebrafish also implicated the downregulation of PPARγ by both compounds in their hepatotoxic effects.[9]

Enantioselectivity in Toxicity and Metabolism

A key finding in the comparative toxicology of **6PPD-q**uinone is the difference in activity between its enantiomers. A study on rainbow trout and coho salmon revealed that the (R)- and (S)-enantiomers of **6PPD-q**uinone have different metabolic fates and toxicities.[7]

- (R)-**6PPD-q**uinone was metabolized more rapidly than the (S)-isomer in liver S9 fractions of both rainbow trout and coho salmon.[7]
- Despite its faster metabolism, (R)-**6PPD-q**uinone was found to be significantly more toxic to the coho salmon embryo cell line CSE-119, with an EC50 value approximately 3.94 times lower than that of the (S)-isomer.[7]

This suggests that the toxicity is not solely dependent on the persistence of the parent compound but may also be influenced by the activity of its metabolites or a higher intrinsic toxicity of the (R)-enantiomer.

In summary, the toxicity of **6PPD-q**uinone is highly specific, varying significantly between species and even between its stereoisomers. The (R)-enantiomer of **6PPD-q**uinone appears to be the more toxic form in vitro. The disruption of vascular integrity is a key proposed mechanism for its acute toxicity in sensitive species like coho salmon, while effects on metabolic pathways have been observed in other model organisms. Further research is needed to fully elucidate the complex toxicological profile of this emerging contaminant and its various forms.

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